6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying heterocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar core structure and exhibits bioactive properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another structurally related compound with potential biological activities.
Oxolinic acid: A quinoline derivative with similar structural features and biological activities.
Uniqueness
6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific structural arrangement, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H11N3O3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
6-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-2-5-6(10-3-4)11-7(9(14)15)12-8(5)13/h4H,2-3H2,1H3,(H,14,15)(H2,10,11,12,13) |
InChI Key |
JJKPWNNUQKFVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(NC1)N=C(NC2=O)C(=O)O |
Origin of Product |
United States |
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